molecular formula C5H5N5OS B014735 2-Amino-6-hydroxy-8-mercaptopurine CAS No. 6324-72-7

2-Amino-6-hydroxy-8-mercaptopurine

Cat. No.: B014735
CAS No.: 6324-72-7
M. Wt: 183.19 g/mol
InChI Key: JHEKNTQSGTVPAO-UHFFFAOYSA-N
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Description

2-Amino-6-hydroxy-8-mercaptopurine is a compound known for its significant role in biochemical research and pharmaceutical applications. It is a derivative of purine, a fundamental building block of nucleic acids. This compound has been studied for its potential therapeutic effects, particularly in the context of cancer treatment due to its ability to inhibit certain enzymes involved in nucleotide metabolism .

Biochemical Analysis

Biochemical Properties

2-Amino-6-hydroxy-8-mercaptopurine has been characterized as a unique inhibitor of xanthine oxidase (XOD), a key enzyme involved in purine metabolism . It preferentially inhibits the transformation of the anticancer drug 6-mercaptopurine (6MP), leaving xanthine metabolism unaffected . This selective inhibition is based on IC50 values, residual activity in bi-substrate simulative reaction, and kinetic parameters like Km, Ki, kcat .

Cellular Effects

The compound influences cell function by interacting with XOD, thereby affecting the metabolic clearance of 6MP. This interaction reduces the transformation of 6MP into 6-thiouric acid (6TUA), which is excreted in urine, thereby increasing the effective amount of 6MP available for therapeutic efficacy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with XOD. The efficiency of this inhibitor binding to XOD is much more superior when 6MP is the substrate instead of xanthine . This leads to a preferential inhibition of 6MP transformation, affecting its metabolic clearance .

Temporal Effects in Laboratory Settings

It has been suggested that a critical concentration of the inhibitor could be used to effectively inhibit the enzymatic conversion of 6MP to 6TUA in the branched pathway .

Metabolic Pathways

This compound is involved in the metabolic pathway of 6MP, a drug used in cancer treatment. It interacts with XOD, an enzyme that mediates the hydroxylation of 6MP, thereby influencing the metabolic clearance of 6MP .

Transport and Distribution

Given its interaction with XOD, it is likely to be involved in the cellular processes related to purine metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-hydroxy-8-mercaptopurine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the purine ring system.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-hydroxy-8-mercaptopurine undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the mercapto group into a sulfonic acid derivative.

    Reduction: The compound can be reduced to modify its functional groups, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfonic acid derivatives, while substitution reactions can produce a variety of amino or hydroxy-substituted purines .

Scientific Research Applications

2-Amino-6-hydroxy-8-mercaptopurine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-hydroxy-8-mercaptopurine is unique due to its specific inhibitory effects on xanthine oxidase, which makes it particularly useful in combination therapies for cancer treatment. Its distinct functional groups also allow for a variety of chemical modifications, enhancing its versatility in research and therapeutic applications .

Properties

IUPAC Name

2-amino-8-sulfanylidene-7,9-dihydro-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5OS/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h(H5,6,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEKNTQSGTVPAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=S)N1)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212631
Record name 2-Amino-1,7,8,9-tetrahydro-2-thioxo-6H-purin-6-one
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Molecular Weight

183.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6324-72-7, 28128-40-7
Record name 8-Mercaptoguanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6324-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Amino-1,7,8,9-tetrahydro-2-thioxo-6H-purin-6-one
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Record name 6324-72-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29188
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-1,7,8,9-tetrahydro-2-thioxo-6H-purin-6-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1,7,8,9-tetrahydro-2-thioxo-6H-purin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.079
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Record name 2-amino-8-thioxo-3,7,8,9-tetrahydro-6H-purin-6-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-amino-6-hydroxy-8-mercaptopurine (AMHP) interact with gold nanoparticles, and how does this impact its ability to detect DNA?

A: Research indicates that AMHP, when conjugated with coumaric acid (CA), can self-assemble into nanostructures. These AMHP-CA assemblies can further bind to gold nanoparticles (AuNPs) to form AMHP-CA-AuNP hybrids. [] This interaction is likely driven by the thiol group (-SH) present in AMHP, which exhibits a strong affinity for gold surfaces.

Q2: How does the structure of this compound influence its inhibitory activity on xanthine oxidase?

A: While the provided abstracts do not offer a detailed structural analysis of this compound in relation to xanthine oxidase inhibition, they do mention that this compound exhibits preferential inhibition of the enzyme. [] Further research focusing on structure-activity relationships would be needed to elucidate the specific structural features responsible for this inhibitory activity. Understanding these relationships could pave the way for designing more potent and selective xanthine oxidase inhibitors.

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